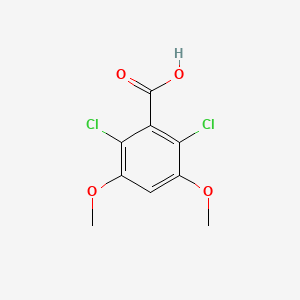

2,6-Dichloro-3,5-dimethoxybenzoic acid

Description

BenchChem offers high-quality 2,6-Dichloro-3,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTISHMVHPPTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3,5-dimethoxybenzoic Acid (CAS 73219-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-dimethoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid. Its structure, featuring a highly substituted benzene ring, makes it a compound of interest for applications in organic synthesis, medicinal chemistry, and materials science. The presence of multiple functional groups—a carboxylic acid, two chlorine atoms, and two methoxy groups—offers a variety of reactive sites for further chemical modification. This guide provides a comprehensive overview of the known and predicted properties of 2,6-dichloro-3,5-dimethoxybenzoic acid, its synthesis, reactivity, and safety considerations to support its use in research and development.

Physicochemical and Spectroscopic Properties

2,6-Dichloro-3,5-dimethoxybenzoic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73219-91-7 | [1][2][3] |

| Molecular Formula | C₉H₈Cl₂O₄ | [1] |

| Molecular Weight | 251.06 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [3] |

| Purity | >98.0% | [1] |

| Melting Point | 102.0 to 106.0 °C | [3] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key predicted signals are:

-

A singlet for the aromatic proton at the C4 position.

-

A singlet for the six protons of the two equivalent methoxy groups.

-

A broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Key predicted signals include:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.

-

A signal for the carbon atoms of the two equivalent methoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

-

C-H stretching bands for the aromatic and methoxy groups.

-

C-O stretching bands for the ether linkages.

-

C-Cl stretching bands.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak. The fragmentation pattern will likely involve the loss of a chlorine atom, a methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.[4][5]

Synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

A specific, detailed experimental protocol for the synthesis of 2,6-dichloro-3,5-dimethoxybenzoic acid is not widely published. However, a plausible synthetic route can be devised based on the known synthesis of its positional isomer, 3,5-dichloro-2,6-dimethoxybenzoic acid, which involves the chlorination of 2,6-dimethoxybenzoic acid.[6] A proposed synthetic workflow is outlined below.

Proposed Synthesis Workflow

Experimental Protocol (Proposed)

Step 1: Chlorination of 3,5-Dimethoxybenzoic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in a suitable inert solvent, such as chloroform.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the stirred solution of the benzoic acid derivative. An excess of the chlorinating agent may be required.

-

The reaction mixture is then stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

Step 2: Work-up and Purification

-

The crude product is then subjected to a standard aqueous work-up to remove any unreacted starting material and byproducts.

-

The final product, 2,6-dichloro-3,5-dimethoxybenzoic acid, can be purified by recrystallization from an appropriate solvent system to yield a crystalline solid.

Reactivity and Potential Applications

The reactivity of 2,6-dichloro-3,5-dimethoxybenzoic acid is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The electron-rich aromatic ring, activated by the two methoxy groups, is susceptible to electrophilic aromatic substitution, although the presence of two chlorine atoms will influence the regioselectivity of such reactions. The chlorine atoms themselves can be targets for nucleophilic aromatic substitution under certain conditions, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.

While specific applications for 2,6-dichloro-3,5-dimethoxybenzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

-

Pharmaceutical Drug Development: Substituted benzoic acids are common scaffolds in medicinal chemistry. The unique substitution pattern of this molecule could be exploited in the design of novel therapeutic agents. Dichlorobenzoic acid derivatives have been investigated for their potential in various therapeutic areas.

-

Agrochemicals: Benzoic acid derivatives are also prevalent in the agrochemical industry, with some exhibiting herbicidal or fungicidal properties.

-

Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules due to its multiple reactive sites.

Safety and Handling

2,6-Dichloro-3,5-dimethoxybenzoic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs: Get medical advice/attention.

-

If eye irritation persists: Get medical advice/attention.

-

Take off contaminated clothing and wash it before reuse.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

PrepChem.com. Synthesis of Example 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

- Google Patents. US9732191B2 - Method for capping MQ-type silicone resins.

-

Eureka. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]

-

Bibliomed. EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 2.92;2.67 41.3 3.72 56.1 3.11 48.2. [Link]

-

UCL Discovery - University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

The Journal of Organic Chemistry. Notes - The Preparation of 2,6-Dimethoxybenzoic Acid. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

ChemRxiv. a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]

-

FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. [Link]

-

Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

-

Simulate and predict NMR spectra. [Link]

-

Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. [Link]

-

Patent File Wrapper. Application Data. [Link]

- Google Patents.

-

Justia Patents Search. U.S. Patent, Patent Application and Patent Search. [Link]

-

PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]

-

CASPRE. [Link]

-

UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

PMC - NIH. Redetermination of 2,6-dimethoxybenzoic acid. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

Beilstein Journals. Supporting Information Synthesis of new substituted 7,12-dihydro-6,12- methanodibenzo[c,f]azocine-5-carboxylic acids containing. [Link]

-

Federal Register. Notice of Intent To Grant an Exclusive, Co-Exclusive or Partially Exclusive Patent License. [Link]

-

CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]

-

PMC. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

-

ResearchGate. (PDF) CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 3. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

3,5-Dichloro-2,6-dimethoxybenzoic acid chemical structure and molecular weight

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid

Introduction

3,5-Dichloro-2,6-dimethoxybenzoic acid, identified by the CAS Number 73219-91-7, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core modified with two chlorine atoms and two methoxy groups, makes it a valuable and versatile building block in synthetic organic chemistry. The specific arrangement of these functional groups—electron-withdrawing chlorine atoms and electron-donating methoxy groups—imparts unique reactivity and steric properties to the molecule. This guide provides a detailed overview of its chemical structure, molecular weight, physicochemical properties, and safety considerations, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

The foundational characteristics of a chemical compound dictate its behavior in chemical reactions and biological systems. The properties of 3,5-dichloro-2,6-dimethoxybenzoic acid are summarized below.

Chemical Structure

The molecule consists of a central benzene ring substituted at the 1-position with a carboxylic acid group, at the 2- and 6-positions with methoxy groups, and at the 3- and 5-positions with chlorine atoms.

Caption: Chemical structure of 3,5-dichloro-2,6-dimethoxybenzoic acid.

Key Properties Summary

The following table consolidates the essential physicochemical data for this compound, gathered from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Weight | 251.06 g/mol | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₄ | [1] |

| CAS Number | 73219-91-7 | |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 102.0 to 106.0 °C | [3] |

| Purity | Typically ≥98.0% | [1] |

| IUPAC Name | 3,5-dichloro-2,6-dimethoxybenzoic acid | [3] |

| InChI Key | JPIAALCEQSLBKF-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O | [3] |

Synthesis Strategies

The synthesis of substituted benzoic acids like 3,5-dichloro-2,6-dimethoxybenzoic acid typically involves multi-step processes starting from simpler aromatic precursors. While specific, peer-reviewed synthesis protocols for this exact molecule are not widely published, a logical synthetic pathway can be inferred from established organic chemistry reactions for related compounds, such as the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[5]

A plausible approach would involve the following conceptual steps:

-

Starting Material Selection : A suitable precursor would be a dichlorinated dimethoxybenzene derivative.

-

Introduction of the Carboxyl Group : This is the key transformation. It can be achieved through methods such as:

-

Formylation followed by Oxidation : Introducing an aldehyde group (-CHO) onto the ring via reactions like the Vilsmeier-Haack or Gattermann reaction, followed by oxidation of the aldehyde to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).[6]

-

Direct Carboxylation : Using organometallic intermediates (e.g., Grignard or organolithium reagents) followed by quenching with carbon dioxide. This requires careful consideration of functional group compatibility.

-

-

Purification : The final product is isolated and purified, typically through recrystallization, to achieve the desired purity.

The diagram below illustrates a generalized workflow for the synthesis of a substituted benzoic acid from a corresponding aromatic precursor.

Caption: Generalized workflow for the synthesis of substituted benzoic acids.

Analytical Characterization

Structural confirmation of 3,5-dichloro-2,6-dimethoxybenzoic acid relies on standard spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple. A single peak (singlet) would correspond to the lone aromatic proton at the C4 position. Two distinct singlets would be observed for the protons of the two methoxy (-OCH₃) groups. A broad singlet, characteristic of the acidic proton of the carboxylic acid group, would also be present, though its chemical shift can vary with solvent and concentration.[7]

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the carboxylic acid, the six carbons of the aromatic ring (with their chemical shifts influenced by the attached substituents), and the two carbons of the methoxy groups.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[9] Characteristic absorption bands would include:

-

A very broad O-H stretching vibration from the carboxylic acid's hydroxyl group, typically in the range of 2500-3300 cm⁻¹.[10]

-

A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.[10]

-

C-O stretching vibrations for the ether (methoxy) and carboxylic acid functionalities.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[10]

-

C-Cl stretching vibrations, typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 251.06 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, resulting in peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 3,5-dichloro-2,6-dimethoxybenzoic acid is essential to ensure laboratory safety.

-

Hazards : Based on available safety data, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[12][13]

-

Precautionary Measures : Standard laboratory safety protocols should be followed. This includes using the chemical in a well-ventilated area or fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Hands should be washed thoroughly after handling.

-

Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to prevent degradation and ensure its stability.[4]

Applications and Research Significance

3,5-Dichloro-2,6-dimethoxybenzoic acid is primarily categorized as a chemical building block.[1] Its utility lies in its potential to serve as a starting material or intermediate in the synthesis of more complex target molecules. The presence of multiple, distinct functional groups—a carboxylic acid for amide or ester formation, methoxy groups that can be demethylated, and a chlorinated aromatic ring for cross-coupling reactions—provides multiple handles for synthetic transformations. This makes it a compound of interest for medicinal chemists and researchers in the agrochemical industry who design and synthesize novel bioactive compounds.[14]

References

-

Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 10949. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Semantelli. 3,5-Dichloro-2,6-dimethoxybenzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

PubChem. 3,5-Dimethoxybenzoic Acid. [Link]

-

NIST WebBook. 3,5-Dichlorobenzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. IR spectra of 2,3-dimethoxybenzoic acid (A). [Link]

-

PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

- Google Patents. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.

-

NIST WebBook. 2,6-Dihydroxybenzoic acid, 3TMS derivative. [Link]

Sources

- 1. 3,5-Dichloro-2,6-dimethoxybenzoic Acid | CymitQuimica [cymitquimica.com]

- 2. CAS 73219-91-7 | 2621-5-Y0 | MDL MFCD00173910 | 3,5-Dichloro-2,6-dimethoxybenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 3. 3,5-Dichloro-2,6-dimethoxybenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid | 73219-91-7 [sigmaaldrich.com]

- 5. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2,6-Dihydroxybenzoic acid, 3TMS derivative [webbook.nist.gov]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Methodological Guide to Determining the Organic Solvent Solubility of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of 2,6-dichloro-3,5-dimethoxybenzoic acid, a substituted benzoic acid derivative. Initial research indicates a lack of publicly available, comprehensive solubility data for this specific compound. Therefore, this document pivots from a data repository to a detailed methodological whitepaper. It provides scientists with the foundational principles, predictive insights, and robust experimental protocols required to determine the solubility of this compound, or structurally similar molecules, in a range of organic solvents. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, empowering researchers to generate reliable solubility profiles for their specific applications.

Physicochemical Characterization of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Understanding the inherent chemical properties of 2,6-dichloro-3,5-dimethoxybenzoic acid is fundamental to predicting and interpreting its solubility behavior.

Structure:

-

Benzoic Acid Core: The molecule is built upon a carboxylic acid attached to a benzene ring. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Electron-Withdrawing Groups (EWGs): Two chlorine atoms are present on the ring. These are strongly electronegative and reduce the electron density of the aromatic ring.

-

Electron-Donating Groups (EDGs): Two methoxy groups (-OCH3) are also present. These are electron-donating and can participate in hydrogen bonding as acceptors.

-

Steric Hindrance: The substitution pattern, particularly the groups at positions 2 and 6 (ortho to the carboxylic acid), may create steric hindrance, potentially affecting the planarity of the carboxyl group and its interaction with solvent molecules.

Predicted Properties:

A molecule's behavior in solution is governed by a balance of these features. The interplay between the polar carboxylic acid, the hydrophobic chlorinated aromatic ring, and the hydrogen-bond-accepting methoxy groups suggests a nuanced solubility profile. While it will exhibit some polar characteristics, the heavily substituted, non-polar core will dominate. The predicted pKa is approximately 1.39, indicating a relatively strong acid.[1]

The general principle of "like dissolves like" suggests that solubility will be favored in solvents that can effectively interact with the molecule's distinct regions.[2]

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. Solvents should be chosen to span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Table 1: A Strategic Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Primary Interaction Potential with Solute |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor & acceptor), dipole-dipole interactions. Expected to be effective solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Dipole-dipole interactions, hydrogen bond acceptance. High potential for good solubility. |

| Nonpolar Aromatic | Toluene, Benzene | π-π stacking with the benzene ring. Moderate solubility is anticipated. |

| Nonpolar Aliphatic | Hexane, Heptane | Primarily van der Waals forces. Low solubility is expected due to the solute's polar functional group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole interactions. Moderate to good solubility is likely. |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Hydrogen bond acceptance. Moderate solubility is expected. |

| Esters | Ethyl Acetate | Dipole-dipole interactions, hydrogen bond acceptance. Good solubility is anticipated. |

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The isothermal shake-flask method is the gold-standard for this determination due to its reliability and accuracy.[3][4]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a robust, self-validating workflow for accurately measuring solubility.

Workflow Overview:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,6-dichloro-3,5-dimethoxybenzoic acid to a series of glass vials (e.g., 20 mg into 2 mL of each selected solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the mixtures at a consistent speed (e.g., 100 rpm) for a sufficient duration to ensure equilibrium is reached.[5] For crystalline compounds, 24 to 48 hours is a standard timeframe.[3] A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a precise aliquot of the clear supernatant. Crucially, this must be done without disturbing the solid material. The use of a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) is highly recommended to remove any fine particulates.[3]

-

-

Analysis and Quantification:

-

Accurately dilute the collected aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of the dissolved compound using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose.[3][6]

-

Self-Validation: The HPLC method should be able to separate the analyte from any potential impurities or degradation products. Analysis of the remaining solid by a technique like Differential Scanning Calorimetry (DSC) can confirm that the solid form has not changed during the experiment (e.g., transformed into a different polymorph or a solvate).[3]

-

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage research where rapid solvent screening is prioritized over absolute thermodynamic accuracy, high-throughput methods can be employed.[7][8] These methods typically measure kinetic solubility, which is the concentration at which a compound precipitates when added from a concentrated stock solution (e.g., in DMSO) into the solvent.[7]

Techniques like nephelometry, which measures light scattering from precipitated particles, can rapidly assess solubility in a 96-well plate format.[8] While faster, these results can sometimes overestimate thermodynamic solubility and are best used for rank-ordering solvents.

Data Presentation and Interpretation

Organizing the experimentally determined data into a clear format is essential for analysis and comparison.

Table 2: Template for Recording Solubility Data of 2,6-Dichloro-3,5-dimethoxybenzoic Acid at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | Experimental Value | Calculated Value | Clear, colorless solution |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value | Clear, colorless solution |

| Toluene | Nonpolar Aromatic | Experimental Value | Calculated Value | Clear, colorless solution |

| Hexane | Nonpolar Aliphatic | Experimental Value | Calculated Value | Minimal dissolution observed |

| Dichloromethane | Chlorinated | Experimental Value | Calculated Value | Clear, colorless solution |

| ...add other solvents | ... | ... | ... | ... |

Interpreting the Results:

The collected data should be analyzed to draw structure-solubility relationships. It is expected that the solubility of 2,6-dichloro-3,5-dimethoxybenzoic acid will be highest in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solubility in nonpolar solvents like hexane is expected to be very low. The solubility in solvents like toluene and dichloromethane will provide insight into the contribution of the aromatic ring and chlorinated substituents to the overall solubility profile. This systematic approach transforms raw data into actionable knowledge for process optimization and formulation design.

Conclusion

References

- Rowan. (n.d.). Predicting Solubility.

- Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Ghasemi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17765.

- WuXi AppTec DMPK. (n.d.). Solubility Study.

- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- Razink, S., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 903-913.

- HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library.

- ChemicalBook. (n.d.). 2,6-dichloro-3,5-dimethoxybenzoic acid CAS#: 75177-59-2.

- CymitQuimica. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid.

- Wikipedia. (n.d.). Benzoic acid.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Academia.edu. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1432-1438.

- BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.

- Bowen, K. R., et al. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. European Chemical Bulletin, 2(9), 577-583.

- TCI Chemicals. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid | 73219-91-7.

- ChemicalBook. (n.d.). 3,5-DICHLORO-2,6-DIMETHOXYBENZOIC ACID | 73219-91-7.

- Sigma-Aldrich. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic acid | 73219-91-7.

- TCI Chemicals. (n.d.). 3,5-Dichloro-2,6-dimethoxybenzoic Acid | 73219-91-7.

Sources

- 1. 2,6-dichloro-3,5-dimethoxybenzoic acid CAS#: 75177-59-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. scielo.br [scielo.br]

- 6. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. waters.com [waters.com]

- 8. bmglabtech.com [bmglabtech.com]

Technical Guide: Structural & Functional Divergence of Polychlorinated Methoxybenzoic Acids

Subject: Comparative Analysis of Dicamba vs. 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a rigorous comparison between Dicamba (3,6-dichloro-2-methoxybenzoic acid), a globally dominant auxinic herbicide, and 2,6-dichloro-3,5-dimethoxybenzoic acid (CAS 75177-59-2), a specialized fine chemical intermediate.[1]

While both share a benzoic acid scaffold, their specific substitution patterns dictate divergent fates: Dicamba utilizes the ortho-methoxy/chloro motif to mimic indole-3-acetic acid (IAA) for herbicidal efficacy, whereas the 2,6-dichloro-3,5-dimethoxy analogue serves primarily as a sterically hindered building block in the synthesis of kinase inhibitors (e.g., for oncology).[1] This guide dissects their physicochemical properties, synthetic pathways, biological mechanisms, and analytical resolution.[1]

Structural Chemistry & Physicochemical Properties

The core difference lies in the substitution pattern relative to the carboxylic acid moiety . This dictates the torsion angle of the carboxyl group, lipophilicity, and receptor binding affinity.[1]

| Feature | Dicamba | 2,6-Dichloro-3,5-dimethoxybenzoic acid |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | 2,6-dichloro-3,5-dimethoxybenzoic acid |

| CAS Number | 1918-00-9 | 75177-59-2 |

| Substitution Pattern | 2-OMe, 3,6-Cl₂ | 2,6-Cl₂, 3,5-(OMe)₂ |

| Ortho-Substituents | 1 Chloro, 1 Methoxy | 2 Chloro (Symmetrical) |

| Electronic Effect | Electron-withdrawing (Cl) & Donating (OMe) balanced for TIR1 binding.[1][2] | Highly electron-rich core (dimethoxy) shielded by electron-withdrawing Cl.[1] |

| Steric Environment | Moderate steric twist of -COOH. | Severe steric inhibition of resonance due to 2,6-dichloro "clamp."[1] |

| Primary Application | Agrochemical (Synthetic Auxin) | Pharma Intermediate (Kinase Inhibitors) |

The "Ortho Effect" and Molecular Geometry

-

Dicamba: The single ortho-chloro and ortho-methoxy groups force the carboxylic acid out of the plane of the benzene ring. This specific torsion is critical for fitting into the auxin-binding pocket of the TIR1/AFB5 ubiquitin ligase complex.

-

Target (2,6-Cl₂-3,5-(OMe)₂): The presence of chlorine atoms at both ortho positions (2 and 6) creates a "steric clamp."[1] This forces the carboxylic acid to be nearly perpendicular to the aromatic ring to minimize van der Waals repulsion. This geometry often precludes auxin activity but makes the molecule highly stable against metabolic degradation in other contexts.

Biological Mechanism & SAR (Structure-Activity Relationship)

This section explains why one is a weed killer and the other is a drug precursor.

Dicamba: The Auxinic Pharmacophore

Dicamba acts as a "molecular glue."

-

Mechanism: It binds to the TIR1/AFB receptor F-box proteins.

-

Interaction: The carboxylate coordinates with the bottom of the binding pocket, while the 3,6-dichloro substitutions provide the necessary hydrophobic bulk to displace the Aux/IAA repressor proteins.[1]

-

Result: Ubiquitination and degradation of repressors

uncontrolled gene expression

2,6-Dichloro-3,5-dimethoxybenzoic acid: The Kinase Scaffold

This molecule lacks the requisite asymmetry for high-affinity auxin receptor binding.[1]

-

Loss of Auxin Activity: The additional methoxy group at position 5 and the shift of chlorine to position 2 (creating a 2,6-dichloro motif) disrupt the hydrophobic interaction map required for TIR1.[1]

-

Pharma Utility: It is frequently cited in patent literature (e.g., WO2008144253) as a key intermediate for synthesizing Protein Kinase Inhibitors (targeting JAK2, ALK, or c-Met).[1] The acid chloride of this molecule is reacted with amines (like aminopyrazoles) to form amide-linked inhibitors.[1] The 2,6-dichloro motif protects the amide bond from metabolic hydrolysis in vivo.[1]

Figure 1: Divergent biological pathways. Dicamba engages plant signaling, while the target acid is a chemical building block for human therapeutics.[1]

Synthetic Pathways & Impurity Profiling

Understanding the origin of these molecules helps in identifying them as impurities versus intentional products.

Dicamba Synthesis (Kolbe-Schmitt Route) [1]

-

Step 1: Carboxylation (Kolbe-Schmitt)

3,6-dichloro-2-hydroxybenzoic acid (3,6-Dichlorosalicylic acid).[1] -

Step 2: O-Methylation (Dimethyl sulfate or MeCl)

Dicamba .[1] -

Key Impurity: 3,6-dichlorosalicylic acid (DCSA) - resulting from incomplete methylation.[1]

2,6-Dichloro-3,5-dimethoxybenzoic acid Synthesis

-

Precursor: Typically derived from 3,5-dimethoxybenzoic acid or 3,5-dimethoxyaniline derivatives via chlorination.[1]

-

Chlorination: Electrophilic aromatic substitution on 3,5-dimethoxybenzoic acid directs chlorine to the ortho positions (2 and 6) because the methoxy groups are strong ortho/para directors, and position 4 is sterically less favorable or blocked depending on the route.[1]

-

Differentiation: You will almost never see 2,6-dichloro-3,5-dimethoxybenzoic acid as a byproduct of Dicamba synthesis because the starting phenols are structurally distinct.[1]

Analytical Protocols (HPLC/MS)

To distinguish these isomers in a research setting, use the following self-validating protocol.

Methodology: Reverse-Phase HPLC with MS/MS Detection

Rationale: The 2,6-dichloro-3,5-dimethoxy analog is more lipophilic than Dicamba due to the extra methoxy group and the symmetrical chlorine shielding.[1] It will elute later on a C18 column.

Protocol Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Negative Mode (M-H)⁻.

Diagnostic Mass Transitions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (Relative) |

| Dicamba | 219.0 (Cl₂ isotope pattern) | 175.0 (Loss of CO₂) | 145.0 | Reference (t₀) |

| Target Analog | 249.0 (Cl₂ isotope pattern) | 205.0 (Loss of CO₂) | 190.0 (Loss of Me) | t₀ + 1.5 min (More Retained) |

Note on Isotopes: Both molecules contain two chlorine atoms. You must look for the characteristic 9:6:1 intensity ratio at M, M+2, and M+4 to confirm the dichloro motif.[1]

Figure 2: Analytical workflow for distinguishing the two benzoic acid derivatives based on retention time and mass transitions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3030, Dicamba. Retrieved from [Link][1]

-

Food and Agriculture Organization (FAO) (2023). FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba. Retrieved from [Link]

-

Warmuth, M. et al. (2008). Protein Kinase Inhibitors and Methods for Using Thereof.[1] World Intellectual Property Organization, Patent WO2008144253A1.[1] (Describes the use of 2,6-dichloro-3,5-dimethoxybenzoic acid as an intermediate). Retrieved from

-

University of Wisconsin-Madison (2022). Understanding Dicamba Volatility and Formulation Science. Extension Richland County. Retrieved from [Link]

Sources

The Steric Shield: A Technical Guide to 2,6-Dimethoxybenzoic Acid Derivatives

Topic: 2,6-Dimethoxybenzoic Acid Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the landscape of medicinal chemistry, 2,6-dimethoxybenzoic acid (2,6-DMBA) represents more than just a chemical intermediate; it is a masterclass in steric control . The simultaneous presence of two methoxy groups at the ortho positions creates a unique electronic and steric environment that fundamentally alters the reactivity and biological recognition of the central carboxyl pharmacophore.[1]

This guide moves beyond basic synthesis to explore the "Ortho Effect" as a tool for drug design—specifically for conferring metabolic stability, resisting enzymatic hydrolysis (as seen in the penicillin class), and locking conformations for receptor selectivity.

Chemical Foundation: The "Ortho Effect" & Conformational Locking

Structural Dynamics

The 2,6-dimethoxy substitution pattern forces the carboxylic acid moiety out of the plane of the benzene ring to minimize steric repulsion with the methoxy oxygens.

-

Consequence: The carbonyl carbon is less accessible to nucleophilic attack compared to unsubstituted benzoic acid.

-

Electronic Effect: The methoxy groups are strong electron donors (

effect) but also exert a significant inductive withdrawal (

Visualization: The Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the 2,6-DMBA scaffold.

Figure 1: SAR Logic of 2,6-Dimethoxybenzoic Acid. The ortho-methoxy groups act as "gatekeepers," dictating both biological stability and synthetic reactivity.

Medicinal Chemistry Applications

The Methicillin Paradigm: Engineering Resistance

The most authoritative application of the 2,6-dimethoxy motif is in the design of Methicillin (2,6-dimethoxyphenylpenicillin).

-

The Problem: Early penicillins (e.g., Penicillin G) were rapidly hydrolyzed by bacterial beta-lactamases, rendering them ineffective.

-

The 2,6-Solution: By incorporating the 2,6-dimethoxybenzoyl-like environment (specifically on the phenyl side chain), chemists created a steric umbrella .

-

Mechanism: The bulky ortho-methoxy groups prevent the beta-lactamase enzyme from effectively accessing the beta-lactam ring carbonyl, while still allowing the drug to bind to Penicillin-Binding Proteins (PBPs) to inhibit cell wall synthesis [1].

Auxin Mimicry & Herbicides

2,6-Disubstituted benzoic acids are structural mimics of Indole-3-Acetic Acid (IAA) , the natural plant hormone (auxin).

-

Mechanism: They bind to the TIR1 ubiquitin ligase complex. The steric bulk of the 2,6-substituents helps lock the molecule into the hydrophobic pocket of the receptor, triggering unregulated growth and plant death [2].

-

Relevance: While 2,6-dichloro derivatives (Dicamba) are more potent herbicides, the 2,6-dimethoxy derivatives serve as vital probes for understanding auxin receptor selectivity without the extreme persistence of chlorinated analogs.

Emerging Hybrid Therapeutics

Recent studies have utilized 2,6-DMBA in hybrid antibiotics . For example, linking 2,6-DMBA to amoxicillin via a diester bridge creates a "prodrug-like" hybrid that shows enhanced activity against resistant S. aureus strains compared to amoxicillin alone [3]. The lipophilic nature of the 2,6-DMBA moiety likely aids in membrane permeation before hydrolysis releases the active warhead.

Synthetic Masterclass: Overcoming Steric Hindrance

Synthesizing derivatives of 2,6-DMBA is notoriously difficult because the same steric shield that blocks enzymes also blocks synthetic reagents. Standard amide couplings (EDC/NHS) often fail or proceed with glacial kinetics.

Protocol A: The Acid Chloride Route (Robust Scale-Up)

This is the gold standard for forcing a reaction with the sterically hindered carboxyl group.

Reagents: Thionyl Chloride (

Step-by-Step Protocol:

-

Activation: Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (1.5 eq) and a single drop of DMF (catalyst).

-

Reflux: Heat to reflux (110°C) for 2–3 hours. The evolution of

and -

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acid chloride. Do not purify on silica (it will hydrolyze). -

Coupling: Redissolve the acid chloride in DCM. Add the target amine (1.1 eq) and a base (Triethylamine or DIPEA, 2.0 eq) at 0°C, then warm to room temperature.

-

Validation: Monitor via TLC. If the reaction stalls, add a catalyst like DMAP (10 mol%).

Protocol B: High-Power Coupling Agents (Discovery Scale)

For sensitive substrates where acid chlorides are too harsh, use HATU or PyBOP . These reagents generate highly reactive active esters that can overcome the steric barrier better than carbodiimides.

-

Conditions: DMF solvent, HATU (1.2 eq), DIPEA (3.0 eq).

-

Critical Step: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the amine. This allows the formation of the activated At-ester in the absence of the nucleophile.

Synthetic Workflow Diagram

Figure 2: Synthetic pathways for accessing 2,6-DMBA derivatives. Route A is preferred for simple amines; Route B is necessary for complex, acid-sensitive amines.

Quantitative Data Summary

| Parameter | Value / Property | Relevance to Drug Design |

| MW | 182.17 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| LogP | ~1.6 | Good lipophilicity for oral bioavailability. |

| pKa | 3.44 | More acidic than benzoic acid (4.2) due to ortho-effect twisting the carboxyl group out of conjugation. |

| Metabolic Stability | High | Ortho-methoxy groups block Phase I ring hydroxylation at the 2,6 positions. |

| Primary Challenge | Steric Hindrance | Requires aggressive activation methods for synthesis. |

References

-

Stapleton, P. D., & Taylor, P. W. (2002). Methicillin resistance in Staphylococcus aureus: mechanisms and modulation.[2][3][4][5] Science Progress, 85(1), 57–72.

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645.

-

Li, Z., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research, 81(8), 988-996.

-

BenchChem. (2025).[6] Technical Guide: The 2,6-Dimethoxybenzoyl Group in Organic Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of methicillin resistance in Staphylococcus aureus and methods for laboratory detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2,6-Dichloro-3,5-dimethoxybenzoic acid pKa and dissociation constants

An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of 2,6-Dichloro-3,5-dimethoxybenzoic Acid

Abstract

The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical framework for understanding and determining the pKa of 2,6-dichloro-3,5-dimethoxybenzoic acid. We delve into the theoretical underpinnings of its acidity, analyze the structural contributions of its substituents, and present detailed, field-proven protocols for experimental pKa determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish robust, validated data for this and structurally related compounds.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule at a given pH is dictated by its pKa value(s). This, in turn, governs its ability to permeate biological membranes, bind to target proteins, and remain soluble in physiological fluids. For an acidic compound like 2,6-dichloro-3,5-dimethoxybenzoic acid, the pKa value represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Understanding this equilibrium is not an academic exercise; it is a prerequisite for rational drug design and formulation. An inaccurate pKa can lead to flawed predictions of in vivo behavior, compromising an otherwise promising drug candidate.

This guide provides the necessary theoretical context and practical methodologies to confidently determine this critical parameter.

Theoretical Framework: Predicting Acidity

Before embarking on experimental determination, a theoretical analysis of the molecule's structure provides a hypothesis for its expected acidic strength. The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion.[3] Any structural feature that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa.[4]

Substituent Effects on the Benzoic Acid Core

For 2,6-dichloro-3,5-dimethoxybenzoic acid, we must consider the interplay of inductive and resonance effects from its four substituents.

-

Inductive Effects : This effect operates through sigma (σ) bonds. Electronegative atoms pull electron density away from the carboxylate anion, dispersing its negative charge and increasing its stability.[5]

-

Chlorine Atoms (Positions 2 and 6) : Chlorine is a highly electronegative substituent. Through a strong electron-withdrawing inductive effect (-I), the two chlorine atoms significantly pull electron density from the aromatic ring and, consequently, from the carboxylate group. This dispersal of negative charge strongly stabilizes the conjugate base, predicting a substantial increase in acidity (lower pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[6][7] The ortho positioning of these chlorines maximizes this inductive effect due to proximity.

-

-

Resonance Effects : This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring.

-

Methoxy Groups (Positions 3 and 5) : The oxygen atom of a methoxy group has lone pairs that can be donated into the aromatic ring via resonance (+R effect). This electron donation would destabilize the carboxylate anion, decreasing acidity (higher pKa). However, because the methoxy groups are in the meta position relative to the carboxylic acid, their resonance effect on the carboxylate group is minimal. The primary influence of the methoxy groups in this configuration is their moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.

-

Overall Predicted Effect : The dominant influence on the acidity of 2,6-dichloro-3,5-dimethoxybenzoic acid is the powerful inductive electron withdrawal from the two ortho chlorine atoms. This effect is expected to far outweigh the weaker inductive effects of the meta methoxy groups. Therefore, the compound is predicted to be a significantly stronger acid than benzoic acid.

Predicted Physicochemical Properties

Computational models provide an initial estimate for the pKa. While these predictions are valuable for preliminary assessment, they are not a substitute for empirical data.

| Property | Predicted Value | Source |

| pKa | 1.39 ± 0.25 | ChemicalBook[8] |

| Boiling Point | 377.3 ± 37.0 °C | ChemicalBook[8] |

| Density | 1.443 ± 0.06 g/cm3 | ChemicalBook[8] |

Experimental pKa Determination: Methodologies and Protocols

No single method is universally superior; the choice depends on the compound's properties (e.g., solubility, chromophore presence), available equipment, and desired throughput.[1] We will detail three robust, commonly used methods.

Workflow for pKa Determination

The following diagram outlines a logical workflow for selecting and executing a pKa determination strategy.

Caption: A comprehensive workflow for experimental pKa determination.

Method 1: Potentiometric Titration

Principle: This classic and highly precise method involves the gradual addition of a strong base (titrant) to a solution of the acidic analyte.[9] The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[10] This point is identified as the midpoint of the buffer region on the resulting titration curve.[10]

Causality Behind Experimental Choices:

-

Instrument Calibration : The accuracy of the entire experiment hinges on the pH meter. Calibration with at least three standard buffers (e.g., pH 4, 7, 10) is non-negotiable as it brackets the expected measurement range and ensures electrode linearity.[10]

-

Inert Atmosphere : Purging the solution with nitrogen displaces dissolved carbon dioxide.[11] CO₂ dissolves in water to form carbonic acid, which would be titrated along with the analyte, consuming the titrant and leading to a significant error in the pKa determination.[9]

-

Constant Ionic Strength : Using a background electrolyte like KCl (0.15 M) maintains a constant ionic strength throughout the titration.[10] This is crucial because the activity of ions, which is what the pH electrode truly measures, is dependent on the ionic strength of the solution. Keeping it constant ensures that the measured pH changes are due solely to the acid-base reaction.

-

Co-solvent Use : For compounds with low aqueous solubility, performing the titration in a mixed solvent system (e.g., methanol/water or acetonitrile/water) is necessary.[9][12] However, this yields an apparent pKa (psKa) specific to that solvent mixture. The aqueous pKa must then be determined by performing titrations at several co-solvent concentrations and extrapolating back to 0% co-solvent.[9]

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Analyte Solution : Accurately weigh and dissolve 2,6-dichloro-3,5-dimethoxybenzoic acid in the chosen solvent (e.g., 20% v/v acetonitrile-water mixture) to a final concentration of approximately 1-10 mM.[10][11]

-

Titrant : Prepare and standardize a ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).

-

Ionic Strength Adjuster : Prepare a 0.15 M potassium chloride (KCl) solution.[10][11]

-

-

Instrument Setup and Calibration:

-

Calibrate a high-precision pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0.[10]

-

Set up an automated titrator or a manual titration apparatus with a magnetic stirrer.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25.00 mL) of the analyte solution into a thermostatted reaction vessel.

-

Add the required volume of KCl solution to achieve a final concentration of 0.15 M.

-

Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

-

Begin gentle, constant stirring.

-

Purge the solution with a gentle stream of nitrogen for 5-10 minutes before and during the titration.[11]

-

Begin adding the NaOH titrant in small, precise increments, recording the pH after each addition has stabilized. Use smaller increments near the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve, by calculating the first or second derivative of the curve.

-

The half-equivalence point is Veq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[10]

-

Method 2: UV-Vis Spectrophotometry

Principle: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[9] By recording spectra in a series of buffers with known pH values, one can monitor the transition from one form to the other. The pKa can be calculated by fitting the absorbance data at a chosen wavelength to a sigmoidal curve as a function of pH.[13][14]

Causality Behind Experimental Choices:

-

Wavelength Selection : The ideal analytical wavelength is where the difference in molar absorptivity between the acidic and basic species is maximal. This maximizes the signal-to-noise ratio of the determination.[13]

-

Constant Analyte Concentration : The Beer-Lambert law shows that absorbance is directly proportional to concentration. It is critical to maintain a constant total concentration of the analyte across all buffer solutions to ensure that changes in absorbance are due only to shifts in the acid-base equilibrium.[13] Using a 96-well plate format with automated liquid handling can greatly improve precision.[14]

-

Buffer Purity : The buffers themselves must not absorb light in the analytical wavelength range. They must also have sufficient buffering capacity to control the pH upon addition of the analyte stock solution (often in a co-solvent like DMSO).

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Analyte Stock Solution : Prepare a concentrated stock solution (e.g., 10 mM) of 2,6-dichloro-3,5-dimethoxybenzoic acid in a suitable organic solvent like DMSO or methanol.[14]

-

Buffer Solutions : Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 10, in 0.5 pH unit increments).[14]

-

-

Instrument Setup:

-

Use a dual-beam or diode-array UV-Vis spectrophotometer. A plate reader is ideal for higher throughput.[14]

-

Allow the instrument lamp to warm up for at least 30 minutes for stable readings.

-

-

Spectral Acquisition:

-

Determine the optimal analytical wavelength(s) by recording the full UV spectrum of the analyte in a highly acidic buffer (e.g., pH 1) and a highly basic buffer (e.g., pH 10).

-

In a 96-well UV-transparent plate, add a fixed volume of each buffer solution to different wells.

-

Add a small, identical volume of the analyte stock solution to each well, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[14]

-

Include blank wells containing only the buffer and organic solvent for background correction.

-

Measure the absorbance of each well at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

Method 3: Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their charge-to-size ratio in an electric field. The effective mobility of an ionizable compound changes as a function of pH. At low pH, a carboxylic acid is neutral and has zero electrophoretic mobility. As the pH increases past the pKa, the compound becomes increasingly anionic, and its mobility towards the anode increases, eventually plateauing when it is fully deprotonated. The pKa is the pH at which the effective mobility is half of the maximum mobility.[1]

Causality Behind Experimental Choices:

-

High Throughput and Low Sample Consumption : CE is exceptionally well-suited for early drug discovery. It requires only nanogram quantities of the analyte and can be highly automated.[16][17]

-

Impurity Tolerance : Because CE is a separation technique, the analyte does not need to be perfectly pure, as impurities will likely migrate at different times.[1][17]

-

Internal Standard Use : A recently developed method uses an internal standard with a known pKa close to the analyte's expected pKa.[18] This elegant approach eliminates the need for precise pH measurement of the running buffers, as it relies on the relative mobility of the analyte and the standard, significantly increasing speed and robustness.[18][19]

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Analyte Solution : Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent.

-

Background Electrolytes (BGEs) : Prepare a series of buffer solutions (BGEs) at different pH values (e.g., 24 buffers spanning pH 1.8 to 11.2).[1] These buffers will serve as the running medium in the capillary.

-

Neutral Marker : A neutral marker, such as DMSO, is included to measure the electroosmotic flow (EOF).[1]

-

-

Instrument Setup:

-

Set up a CE instrument with a UV detector (e.g., a diode array detector).

-

Install and condition a new fused-silica capillary according to the manufacturer's instructions.

-

-

Electrophoretic Runs:

-

For each BGE, perform an injection of the analyte solution mixed with the neutral marker.

-

Apply the separation voltage and record the electropherogram.

-

Record the migration time of the analyte peak and the neutral marker peak.

-

-

Data Analysis:

-

Calculate the effective mobility (μ_eff) of the analyte at each pH using the migration times of the analyte and the neutral marker.[1]

-

Plot the effective mobility (y-axis) versus the pH of the BGE (x-axis).

-

The resulting data will form a sigmoidal titration curve.

-

The inflection point of this curve corresponds to the pKa of the analyte.[1]

-

Caption: Experimental workflow for pKa determination by Capillary Electrophoresis.

Summary and Conclusion

The acidity of 2,6-dichloro-3,5-dimethoxybenzoic acid is a critical parameter for its development as a potential therapeutic agent. Theoretical analysis strongly suggests it is a potent acid, primarily due to the powerful inductive electron-withdrawing effects of the two ortho-chlorine substituents. While computational methods predict a pKa around 1.39, this value demands rigorous experimental validation.

This guide has detailed the principles and step-by-step protocols for three gold-standard analytical techniques: potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Each method offers a self-validating system when performed with careful attention to experimental design, such as instrument calibration, control of ionic strength, and the use of standards. By employing these robust methodologies, researchers can generate the precise, reliable pKa data essential for advancing drug discovery programs and ensuring a comprehensive understanding of a compound's pharmaceutical properties.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Sarmini, K., & Kenndler, E. (1999). A fast method for pKa determination by capillary electrophoresis. Journal of Biochemical and Biophysical Methods, 38(2), 123-137. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Vogt, C., & Conradi, S. (1997). Weak Acid pKa Determination Using Capillary Zone Electrophoresis. Journal of Chemical Education, 74(5), 584. Retrieved from [Link]

-

Cleveland, J. A. (1995). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A, 717(1-2), 113-125. Retrieved from [Link]

-

Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(11), 606-612. Retrieved from [Link]

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

Yalcin, A., & Sahin, I. (2015). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-12. Retrieved from [Link]

-

Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 4(2), 117-148. Retrieved from [Link]

-

ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. Retrieved from [Link]

-

Vanhoutte, K., et al. (2012). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 80(3), 573-591. Retrieved from [Link]

-

Gravel, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1053-1057. Retrieved from [Link]

-

Yildiz, E., & Kilic, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 868-877. Retrieved from [Link]

-

Ramirez-Cando, L. J., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9(4), 173-188. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

-

Lumen Learning. (n.d.). Acid strength and pKa. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

-

Lakho, D. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Scribd. Retrieved from [Link]

-

Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

-

Key, J. A. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]

Sources

- 1. analiza.com [analiza.com]

- 2. asianpubs.org [asianpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 5. 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 8. 2,6-dichloro-3,5-dimethoxybenzoic acid CAS#: 75177-59-2 [chemicalbook.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) for 3,5-dichloro-2,6-dimethoxybenzoic acid

As a Senior Application Scientist, this guide provides an in-depth technical overview of 3,5-dichloro-2,6-dimethoxybenzoic acid, moving beyond a standard safety data sheet to offer practical insights for its application in research and development. The focus is on integrating safety and handling protocols directly with the compound's chemical properties and potential utility in synthetic workflows.

Section 1: Chemical Identity and Core Hazard Profile

3,5-dichloro-2,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, two chlorine atoms, and two methoxy groups, dictates its reactivity and toxicological profile. It is primarily used in laboratory settings as a building block in organic synthesis.[1][2]

While a comprehensive toxicological profile has not been thoroughly investigated, the available data for the compound and structurally similar benzoic acid derivatives allows for a reliable preliminary hazard assessment.[3] The primary hazards are associated with irritation to the skin and eyes.[4]

Key Identifying Information:

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 73219-91-7 | [5] |

| Molecular Formula | C₉H₈Cl₂O₄ | [1] |

| Molecular Weight | 251.06 g/mol | [1] |

| Synonyms | 3,5-dichloro-2,6-dimethoxybenzoic acid | [6] |

| Appearance | White to off-white crystalline powder |[1][2] |

GHS Hazard Statements (Inferred): Based on data for similar compounds, the following classifications are anticipated:

Section 2: Physicochemical Properties and Laboratory Implications

The physical properties of a compound are critical in planning experimental procedures, from solvent selection to purification and storage.

| Property | Value / Description | Laboratory Implication | Source(s) |

| Physical Form | Solid, crystalline powder | Dictates handling procedures (e.g., use of a powder funnel, weighing paper). Risk of dust inhalation must be managed. | |

| Melting Point | 102.0 to 106.0 °C | Useful for purity assessment via melting point apparatus. The relatively low melting point means care should be taken with high-temperature reactions to avoid decomposition. | [2] |

| Purity | Typically >98.0% (GC) | High purity makes it suitable as a starting material in multi-step syntheses where stoichiometry is critical. | [1][2] |

| Storage | Room temperature, in a dry, well-ventilated area. Keep container tightly sealed. | The compound is stable under standard conditions. The primary storage concern is preventing moisture absorption and contamination. | [9] |

Section 3: Risk Assessment and Hazard Control

A systematic approach to risk assessment is mandatory before handling this compound. The process involves identifying the hazards, evaluating the potential for exposure, and implementing appropriate control measures.

Risk Assessment Workflow

The following diagram outlines the essential steps for a laboratory-specific risk assessment when working with 3,5-dichloro-2,6-dimethoxybenzoic acid.

1. Hazard Identification: The primary hazards are skin, eye, and respiratory tract irritation.[3][4] It is also presumed to be harmful if swallowed.[8]

2. Exposure Evaluation:

-

Inhalation: High risk during weighing and transferring the solid powder due to potential dust generation.[9][10]

-

Dermal Contact: Risk during handling if proper gloves are not worn. Contamination of surfaces can lead to unintentional contact.

-

Eye Contact: High risk from dust particles, particularly during weighing or if the material is handled outside of a fume hood.

-

Ingestion: Low risk in a laboratory setting, but possible via contaminated hands.[8]

3. Risk Characterization: For typical small-scale laboratory use (mg to g scale), the risk can be characterized as medium. The severity of harm is moderate (irritation), but the likelihood of exposure can be high without proper controls.

4. Control Measures:

-

Engineering Controls: Always handle the solid material inside a certified chemical fume hood to minimize inhalation of dust.[9][11] An eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

Section 4: Experimental Protocols: Safe Handling and Use

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol 1: Weighing and Preparing a Solution

This protocol minimizes the risk of dust inhalation and dermal contact.

-

Preparation: Don appropriate PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Transfer: Using a spatula, carefully transfer the desired amount of 3,5-dichloro-2,6-dimethoxybenzoic acid from the stock bottle to the weigh boat. Avoid generating dust.[13] Keep the stock bottle opening pointed away from you.

-

Dissolution: Place a stir bar in an appropriate flask containing the desired solvent. Transfer the weighed solid into the flask. A powder funnel can prevent spillage.

-

Decontamination: Tightly cap the stock bottle and return it to storage. Dispose of the weigh boat in the designated solid waste container. Wipe the spatula and any contaminated surfaces with a damp cloth or towel before removing from the fume hood.

-

Waste: Dispose of contaminated gloves and wipes in the appropriate hazardous waste stream.

Protocol 2: Spill Management

Prompt and correct response to a spill is critical to prevent exposure.

-

Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

-

Assess: For a small spill (<5g) within a fume hood, trained personnel can proceed with cleanup.

-

Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials.

-